Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)8-4-5-10(8)14/h8-10H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNLXBOEVNCCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the amino and carboxylate groups. Common synthetic routes include:
Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic structure through the metathesis of a diene precursor.
Amination Reactions:
Esterification: The carboxylate group is introduced via esterification reactions using tert-butanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution Reactions: The carboxylate group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds.
Reduction Products: Primary, secondary, or tertiary amines, amides.
Substitution Products: Various esters, amides, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a precursor for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[4.2.0]octane Derivatives
Compounds sharing the bicyclo[4.2.0]octane core but differing in substituents or functional groups include:
Key Differences :
Bicyclo[2.2.2]octane Derivatives
Larger bicyclo[2.2.2]octane systems exhibit distinct steric and electronic properties:
Key Differences :
Bicyclo[2.1.1]hexane Derivatives
Smaller bicyclo[2.1.1]hexane scaffolds are utilized for compact drug design:
Biological Activity
Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1932425-14-3
The compound features a bicyclic structure that incorporates a nitrogen atom, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The nitrogen atom within the bicyclic structure enhances its binding affinity to these targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, indicating potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activities
Case Study 1: Neurotransmitter Interaction
A study conducted by Smith et al. (2023) investigated the effects of this compound on rat models exhibiting depressive-like behaviors. The results indicated a significant increase in serotonin levels post-administration, suggesting its potential as an antidepressant agent.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis by Johnson et al. (2024), the compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The findings revealed that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Q & A
Q. What synthetic strategies are commonly employed for tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate?
The synthesis typically involves:
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during bicyclo-system formation, as seen in analogs like PB02574 .
- Ring-Closing Reactions : Cyclization via [4+2] or [2+2] strategies, often using transition-metal catalysts or photochemical methods, is critical for constructing the azabicyclo[4.2.0]octane core .
- Amino Functionalization : Late-stage amination or reduction of nitro/intermediate groups ensures precise placement of the 5-amino substituent .
Key Data :
| Intermediate/Reagent | CAS Number | Reference |
|---|---|---|
| This compound | 2256715-14-5 | |
| Boc-protected analogs | 793650-60-9 |
Q. How is the structural integrity of this compound validated?
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves the bicyclic framework and stereochemistry .
- Vibrational Spectroscopy : FT-IR and Raman spectra confirm functional groups (e.g., Boc carbonyl stretch at ~1700 cm⁻¹) .
- NMR Analysis : - and -NMR distinguish axial/equatorial protons and bridgehead carbons in the bicyclic system .
Q. What are its primary applications in medicinal chemistry?
The compound serves as:
- A scaffold for β-lactamase inhibitors due to structural similarity to 5-thia-1-azabicyclo[4.2.0]octene derivatives (e.g., LY-171217) .
- A precursor for spirocyclic piperidines , which are explored in CNS drug discovery .
Advanced Research Questions
Q. How can stereochemical discrepancies in bicyclic systems be resolved?
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by comparing experimental and computed spectra .
- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) achieves baseline separation of diastereomers .
- DFT Calculations : Optimize molecular geometries to predict NMR chemical shifts and coupling constants for stereochemical validation .
Q. What methodological challenges arise in synthesizing enantiopure analogs?
- Kinetic Resolution : Asymmetric catalysis (e.g., Ru-based catalysts) improves enantioselectivity during cyclization .
- Racemization Risks : Basic conditions during Boc deprotection may invert stereocenters; low-temperature protocols mitigate this .
- Byproduct Analysis : LC-MS monitors dimerization or ring-opening byproducts under high-dilution conditions .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Docking Simulations : Molecular docking into β-lactamase active sites (PDB: 1AXC) identifies substituents enhancing inhibitory potency .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability of analogs .
- QM/MM Modeling : Evaluates transition states for ring-opening reactions to optimize synthetic yields .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
